

Unlocking Therapeutic Potential: A Technical Guide to (3,3-Dimethoxycyclobutyl)methanol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (3,3-Dimethoxycyclobutyl)methanol

Cat. No.: B065717

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, synthesis, and potential applications of **(3,3-dimethoxycyclobutyl)methanol**, a valuable building block for the synthesis of complex molecules in the pharmaceutical industry. Its unique structural features make it a compelling component in the design of novel therapeutics, particularly in the rapidly evolving field of targeted protein degradation.

Commercial Availability

(3,3-Dimethoxycyclobutyl)methanol is readily available from a range of chemical suppliers, catering to both research and development as well as larger-scale manufacturing needs. The compound is typically offered at various purity levels to suit different experimental and quality requirements. Below is a summary of representative commercial sources and product specifications.

Supplier	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Purity	Typical Packaging
BOC Sciences	175021-11-1	C ₇ H ₁₄ O ₃	146.19	>95%	Inquire
Chemenu	175021-11-1	C ₇ H ₁₄ O ₃	146.19	95%+	10g, 25g, 100g
Molbase	175021-11-1	C ₇ H ₁₄ O ₃	146.184	95%, 97%, 98%, 99%	1g, 5g, 1kg, 25kg
Fluorochem	175021-11-1	C ₇ H ₁₄ O ₃	146.19	Inquire	Inquire

Physicochemical Properties

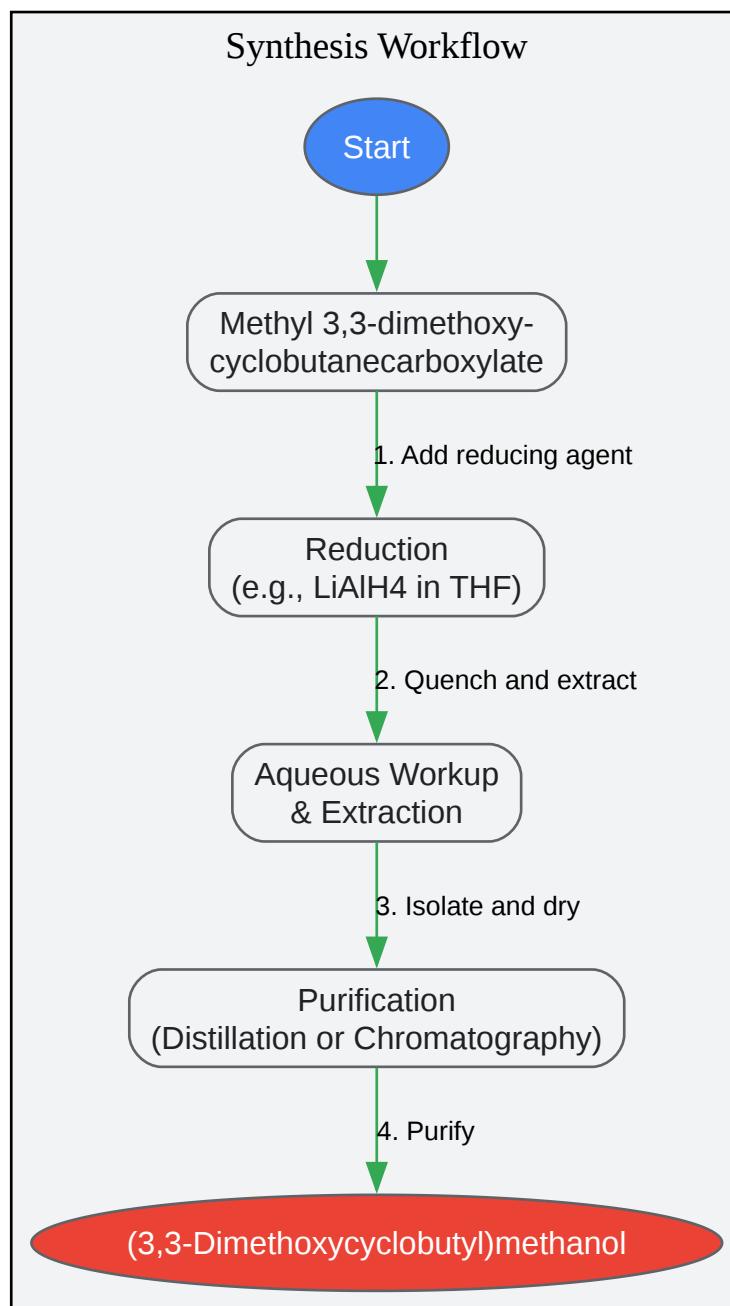
Understanding the physical and chemical properties of **(3,3-dimethoxycyclobutyl)methanol** is crucial for its handling, storage, and application in chemical synthesis.

Property	Value	Source
Boiling Point	190 °C at 760 mmHg	Chemenu[1]
Storage Temperature	2-8 °C or -20°C	Chemenu[1], BroadPharm[2]

Synthesis of (3,3-Dimethoxycyclobutyl)methanol

The most probable synthetic route to **(3,3-dimethoxycyclobutyl)methanol** involves the reduction of its corresponding ester precursor, methyl 3,3-dimethoxycyclobutanecarboxylate. This transformation is a standard procedure in organic chemistry, typically achieved with high efficiency using common reducing agents.

Experimental Protocol: Reduction of Methyl 3,3-dimethoxycyclobutanecarboxylate

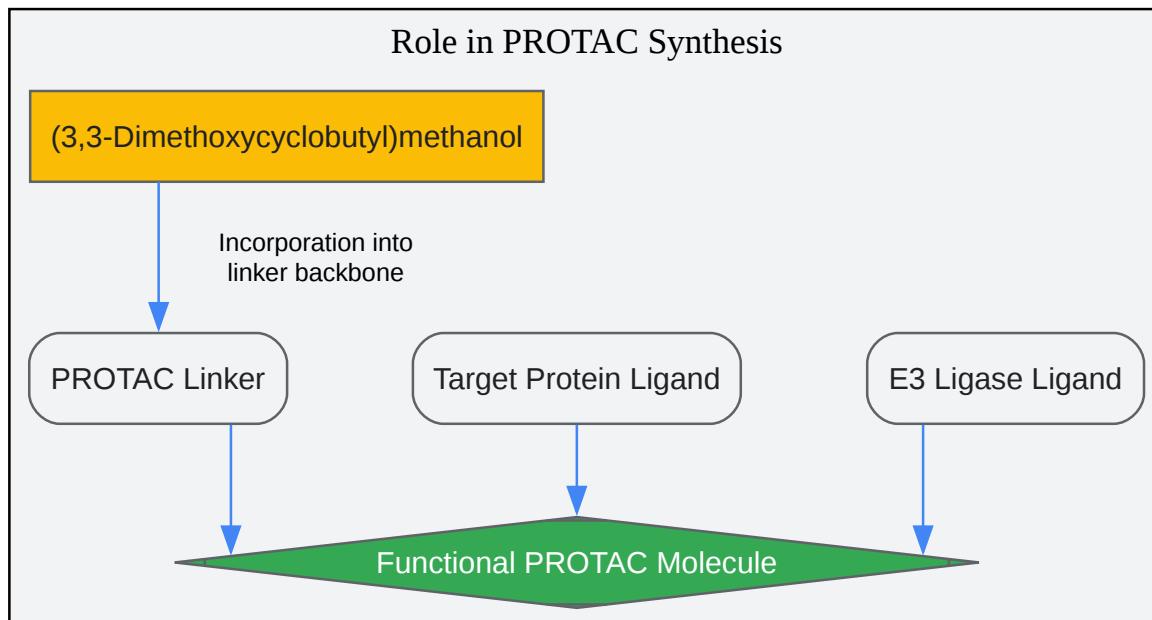

Materials:

- Methyl 3,3-dimethoxycyclobutanecarboxylate
- Lithium aluminum hydride (LiAlH_4) or Sodium borohydride (NaBH_4)
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Sulfuric acid (H_2SO_4), dilute solution
- Sodium sulfate (Na_2SO_4), anhydrous
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer
- Separatory funnel
- Rotary evaporator

Procedure:

- **Reaction Setup:** A dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser is charged with a solution of methyl 3,3-dimethoxycyclobutanecarboxylate in an anhydrous solvent such as diethyl ether or THF under an inert atmosphere (e.g., nitrogen or argon).
- **Addition of Reducing Agent:** The flask is cooled in an ice bath, and a reducing agent like lithium aluminum hydride (LiAlH_4) is added portion-wise with stirring. The reaction is highly exothermic and should be controlled carefully. Alternatively, a milder reducing agent like sodium borohydride in a protic solvent can be used, although reaction times may be longer.
- **Reaction Monitoring:** The reaction mixture is allowed to warm to room temperature and then stirred for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting ester is completely consumed.

- Workup: Upon completion, the reaction is carefully quenched by the slow, sequential addition of water and a dilute solution of sulfuric acid to neutralize the excess reducing agent and hydrolyze the aluminum salts.
- Extraction: The resulting mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted multiple times with diethyl ether or another suitable organic solvent.
- Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield crude **(3,3-dimethoxycyclobutyl)methanol**.
- Final Purification: The crude product can be further purified by distillation under reduced pressure or by column chromatography on silica gel to obtain the final product with high purity.


[Click to download full resolution via product page](#)

A generalized workflow for the synthesis of **(3,3-dimethoxycyclobutyl)methanol**.

Application in Drug Discovery: A Key Building Block for PROTACs

(3,3-Dimethoxycyclobutyl)methanol has emerged as a valuable building block in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The linker component of a PROTAC is critical for its efficacy, as it dictates the spatial orientation of the target protein and the E3 ligase in the ternary complex. The cyclobutane scaffold of **(3,3-dimethoxycyclobutyl)methanol** offers a degree of rigidity and a defined three-dimensional structure that can be advantageous in linker design. The hydroxyl group provides a convenient handle for further chemical modification and attachment to either the target protein ligand or the E3 ligase ligand.

[Click to download full resolution via product page](#)

Logical relationship of **(3,3-dimethoxycyclobutyl)methanol** in PROTAC synthesis.

The use of cyclobutane-containing linkers can influence the physicochemical properties of the PROTAC, such as solubility and cell permeability, which are crucial for its overall therapeutic potential. Researchers in medicinal chemistry can leverage the unique properties of **(3,3-dimethoxycyclobutyl)methanol** to explore novel linker architectures in the quest for more potent and selective protein degraders. The analogous compound, (3,3-

difluorocyclobutyl)methanol, has been noted for its utility as a key intermediate in the synthesis of pharmaceuticals, particularly for central nervous system disorders, highlighting the value of the cyclobutane motif in drug design.[3]

In conclusion, **(3,3-dimethoxycyclobutyl)methanol** is a commercially accessible and synthetically versatile building block with significant potential in modern drug discovery. Its application in the rational design of PROTAC linkers underscores its importance for researchers and scientists working at the forefront of therapeutic innovation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. cas 175021-11-1|| where to buy (3,3-Dimethoxycyclobutyl)methanol [english.chemenu.com]
- 2. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. To cite this document: BenchChem. [Unlocking Therapeutic Potential: A Technical Guide to (3,3-Dimethoxycyclobutyl)methanol]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b065717#commercial-availability-of-3-3-dimethoxycyclobutyl-methanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com